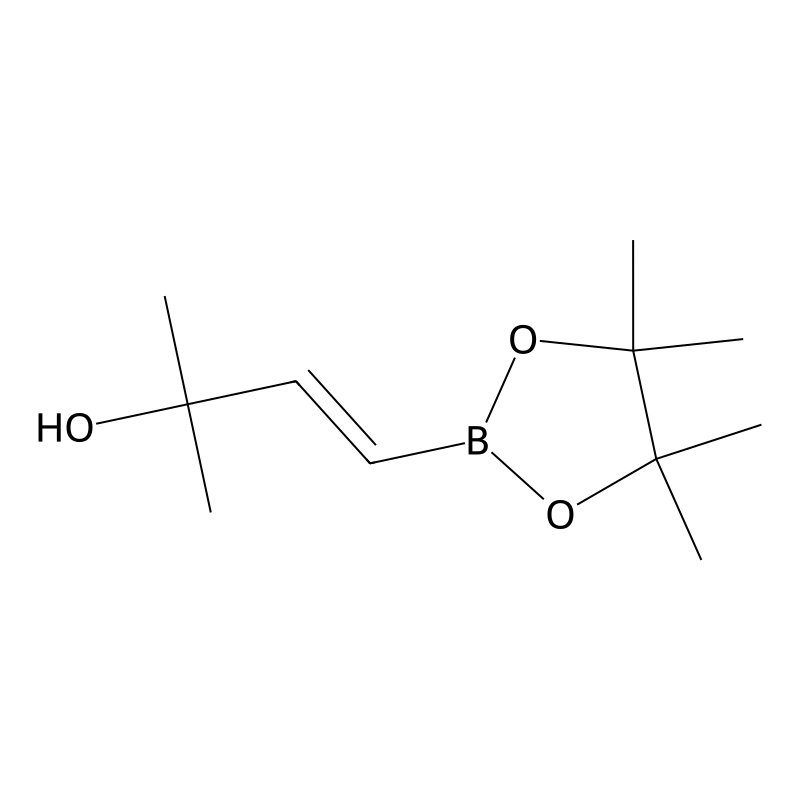

(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis:

This compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura reaction. These reactions involve coupling different building blocks to form the desired molecule. Here are some sources describing these reactions:

Potential applications:

Research suggests that (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol may have potential applications in various fields, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules with diverse functionalities. []

- Material science: As a component in the development of new materials with specific properties. []

- Medicinal chemistry: As a potential starting material for the design and synthesis of new drugs. []

(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a complex organic compound characterized by its unique structure, which includes a dioxaborolane moiety. It has the molecular formula and a molecular weight of approximately 212.09 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both alkenyl and boron functionalities, which can facilitate various

- Nucleophilic Substitution: The boron atom can be replaced by nucleophiles in reactions that involve the formation of new carbon-nucleophile bonds.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.

- Hydrolysis: Under acidic or basic conditions, the dioxaborolane group can hydrolyze to release boric acid and form corresponding alcohols.

These reactions make it a valuable intermediate in the synthesis of more complex organic molecules.

Research on the biological activity of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is limited but suggests potential applications in medicinal chemistry. Compounds containing boron are often investigated for their anticancer properties and ability to modulate biological pathways. The presence of the dioxaborolane group may enhance its interaction with biological targets, although specific studies detailing its mechanism of action are still needed.

The synthesis of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves several steps:

- Formation of Dioxaborolane: The initial step often includes the reaction of a suitable boronic acid with an alcohol or diol to form the dioxaborolane structure.

- Alkenylation: The introduction of the alkenyl group can be achieved through various methods such as:

- Alkylation reactions using alkyl halides.

- Cross-coupling techniques with alkenes.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity.

This compound has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: In developing new materials that require boron functionalities for enhanced properties.

The unique structural features allow it to serve as a versatile building block in various chemical transformations.

Several compounds share structural similarities with (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol. Here’s a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | 117924-31-9 | Similar dioxaborolane structure | Different position of alkenyl group |

| 4-(Boronate)phenyl butenol | Various | Contains phenyl group | Aromatic system enhances stability |

| Boronic acid derivatives | Various | Contains boronic acid functionality | Versatile in cross-coupling reactions |

The uniqueness of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol lies in its specific combination of alkenyl and dioxaborolane groups that allow for diverse reactivity patterns not found in simpler boronic acids or other derivatives.

Systematic Name:

(E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Synonyms:

- 581802-26-8 (CAS Registry Number)

- (E)-2-Methyl-4-(pinacolatoboron)but-3-en-2-ol

- (3E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-buten-2-ol

Molecular Formula:

C₁₁H₂₁BO₃

Structural Features:

- A dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a butenol group.

- The boron atom is in a trigonal planar geometry within the dioxaborolane ring.

- The (E)-configuration of the double bond between C3 and C4.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in THF, DCM, ethanol | |

| Stability | Sensitive to moisture, air |

Spectroscopic Data:

- ¹H NMR (CDCl₃): δ 6.72 (d, J = 18.4 Hz, 1H), 5.61 (d, J = 18.4 Hz, 1H), 1.31 (s, 6H), 1.28 (s, 12H).

- ¹³C NMR: Peaks at 159.9 ppm (C=B), 83.4 ppm (dioxaborolane ring), 71.9 ppm (alcohol-bearing carbon).

Historical Context in Organoboron Chemistry

Organoboron chemistry emerged in the mid-20th century with the discovery of hydroboration by H.C. Brown. Early boronates, such as pinacol boronic esters, became pivotal in cross-coupling reactions after Akira Suzuki’s development of the Suzuki-Miyaura reaction in 1979.

Key Milestones:

- 1950s–1970s: Hydroboration protocols enabled stereoselective synthesis of alkylboronates.

- 1980s: Suzuki-Miyaura coupling revolutionized biaryl synthesis using aryl boronic acids.

- 2000s–Present: Advances in borylation techniques expanded the scope of boronates, including alkenyl derivatives like (E)-2-methyl-4-(dioxaborolanyl)butenol.

This compound exemplifies the evolution of boronates from simple reagents to sophisticated intermediates in asymmetric catalysis and materials science.

Role in Modern Synthetic Organic Chemistry

(E)-2-Methyl-4-(dioxaborolanyl)butenol is valued for its dual functionality: the boronate group participates in cross-coupling, while the hydroxyl group enables further derivatization.

Key Applications:

Suzuki-Miyaura Coupling:

Hydroboration Reactions:

Horner-Wadsworth-Emmons Olefination:

- Acts as a phosphonate surrogate for constructing α,β-unsaturated carbonyl compounds.

Catalytic Applications:

Mechanistic Insights:

- The dioxaborolane ring stabilizes the boron center, enhancing transmetalation efficiency in cross-coupling.

- The (E)-alkenyl geometry ensures regioselective bond formation in hydroboration.

Comparative Reactivity:

| Reaction Type | Substrate | Product | Advantage Over Analogues |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides | Biaryls | Higher stability vs. boronic acids |

| Hydroboration | Terminal alkynes | Trisubstituted alkenes | Stereoretention at boron |